Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate
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Description
Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O6S and a molecular weight of 356.39. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives like this compound involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a nitrobenzenesulfonyl group, and an ethyl carboxylate group. The InChI code for this compound is 1S/C13H16N2O6S/c1-9-2-3-11 (15 (18)19)8-12 (9)22 (20,21)14-6-4-10 (5-7-14)13 (16)17/h2-3,8,10H,4-7H2,1H3, (H,16,17) .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions. For instance, they can undergo C-2 arylation through directed transition metal-catalyzed sp3 C-H activation . They can also participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Future Directions
Piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate, is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods and exploring the therapeutic applications of these compounds .
Properties
IUPAC Name |
ethyl 1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-3-23-15(18)12-6-8-16(9-7-12)24(21,22)14-10-13(17(19)20)5-4-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWWHAVGFZBXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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